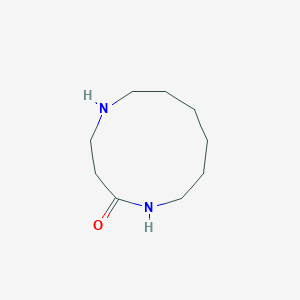

1,5-Diazacycloundecan-2-one

Description

Significance of Medium-Sized Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry Scaffolds

Nitrogen-containing heterocycles are fundamental to the fields of organic chemistry, medicinal chemistry, and materials science. chemrj.org Their importance stems from their wide-ranging biological activities and their presence in a vast number of natural and synthetic products. chemrj.org These compounds are crucial building blocks in organic synthesis and can function as intermediates, catalysts, or the final products in various chemical reactions. numberanalytics.com The presence of nitrogen atoms imparts specific properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which is vital for their application in drug development. chemrj.orgopenmedicinalchemistryjournal.com

Medium-sized heterocycles, which possess rings of 8 to 11 atoms, are important structural components of many biologically active natural compounds and are considered promising scaffolds in medicinal chemistry. nih.gov However, the synthesis of these medium-sized rings presents a significant challenge for chemists. nih.gov The difficulty arises from unfavorable enthalpic and entropic factors, including transannular strain (interactions between non-adjacent atoms across the ring) and conformational constraints, which complicate methods involving intramolecular bond formation. nih.gov Despite these synthetic hurdles, the development of new methods, particularly those using transition-metal catalysis, has expanded the ability to construct these complex structures. nih.govrsc.org The structural and functional diversity of nitrogen heterocycles allows for extensive chemical modifications, making them highly valuable frameworks in drug design and the creation of functional materials. chemrj.orgopenmedicinalchemistryjournal.com

Historical Development and Evolution of Diazacycloundecanone Systems in Chemical Literature

The synthesis of medium-sized rings like diazacycloundecanones has evolved significantly as chemists have developed new strategies to overcome the inherent difficulties of their formation. Early methods often relied on high-dilution cyclization to minimize competing polymerization reactions. More advanced strategies have since been developed, including ring-closing metathesis (RCM), transition-metal-catalyzed cyclizations, and various forms of ring expansion. nih.govrsc.org

One notable approach is the Successive Ring Expansion (SuRE) methodology, which has been developed to synthesize various medium-sized rings and macrocycles. whiterose.ac.uk Another technique involves the azide-mediated ring expansion of smaller lactams to produce larger ring systems, such as the 11-membered diazacycloundecane dione. For instance, a method has been described for the synthesis of 1,6-diazacycloundecane-2,5-dione (B14609390) from an 8-membered lactam using sodium azide (B81097) in sulfuric acid, albeit with a modest yield of 28%.

More specifically for the 1,5-diazacycloundecan-2-one skeleton, research has explored the reductive cleavage of bicyclic systems. A study detailed the synthesis of isomeric polymethylendihydropyrimidones from O-methylcaprolactam, which were then used as model compounds to investigate the reductive cleavage of the amidine moiety to form this compound. researchgate.net This highlights a strategic approach to creating these medium-sized rings by breaking open a pre-formed, more easily accessible bicyclic structure. researchgate.net The evolution of these synthetic techniques continues to make diazacycloundecanone systems more accessible for further study and application.

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound and its derivatives is primarily situated within the context of drug discovery and medicinal chemistry. The core structure is used as a scaffold to build more complex molecules for screening in biological assays. These derivatives are often included in specialized chemical libraries, such as those for macrocycles and peptidomimetics, to be tested for various biological activities. chemdiv.comchemdiv.com

A key emerging trend is the use of the this compound framework to develop modulators of protein-protein interactions (PPIs). chemdiv.comchemdiv.com PPIs are crucial in many disease processes, and molecules that can disrupt these interactions are of high therapeutic interest. Several derivatives of this compound have been synthesized and are included in screening libraries specifically designed to identify new PPI modulators. chemdiv.comchemdiv.com

Examples of such derivatives include:

5-(benzenesulfonyl)-9-(morpholine-4-carbonyl)-1,5-diazacycloundecan-2-one : This compound is part of macrocycle and PPI inhibitor screening libraries. chemdiv.com

5-[(3-methoxyphenyl)methyl]-4-phenyl-1,5-diazacycloundecan-2-one : This derivative is also included in macrocycle and PPI inhibitor libraries, as well as those targeting neurotransmitter transporters. chemdiv.com

5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-9-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,5-diazacycloundecan-2-one : The existence of this complex derivative underscores the utility of the this compound core in creating diverse molecular architectures for chemical screening. molport.com

The synthesis of these complex molecules often requires multi-step procedures, starting from the core heterocycle. The versatility of the this compound structure, with its multiple points for chemical modification, makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening in the search for new drug candidates.

Data Tables

Table 1: Physicochemical Properties of 5-(benzenesulfonyl)-9-(morpholine-4-carbonyl)-1,5-diazacycloundecan-2-one Data sourced from ChemDiv. chemdiv.com

| Property | Value |

|---|---|

| Molecular Formula | C20H29N3O5S |

| Molecular Weight | 423.53 |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bond Count | 4 |

| Polar Surface Area | 81.86 Ų |

| logP (Partition Coefficient) | -0.086 |

Table 2: Physicochemical Properties of 5-[(3-methoxyphenyl)methyl]-4-phenyl-1,5-diazacycloundecan-2-one Data sourced from ChemDiv. chemdiv.com

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O2 |

| Molecular Weight | 366.5 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bond Count | 4 |

| Polar Surface Area | 36.46 Ų |

| logP (Partition Coefficient) | 3.712 |

Structure

3D Structure

Properties

IUPAC Name |

1,5-diazacycloundecan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-9-5-8-10-6-3-1-2-4-7-11-9/h10H,1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTDWQWOLTVUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(=O)CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 1,5 Diazacycloundecan 2 One

Nucleophilic and Electrophilic Reactivity at Carbonyl and Amine Centers of the Diazacycloundecanone Ring

The 1,5-Diazacycloundecan-2-one ring possesses distinct sites for nucleophilic and electrophilic attack, which are fundamental to its chemical reactivity. masterorganicchemistry.com A reactant that provides an electron pair to form a new covalent bond is known as a nucleophile, while an electrophile accepts an electron pair. masterorganicchemistry.comkhanacademy.org

The primary nucleophilic center of the molecule is the nitrogen atom at the 5-position (N5). As a secondary amine, its lone pair of electrons is readily available to attack electron-deficient species. The oxygen atom of the carbonyl group also possesses lone pairs and can act as a nucleophile, particularly in protonation or coordination reactions. In contrast, the nitrogen atom at the 1-position (N1) is part of an amide linkage. Due to resonance delocalization of its lone pair with the adjacent carbonyl group, the N1 nitrogen is significantly less nucleophilic than the N5 amine nitrogen.

The main electrophilic center is the carbonyl carbon atom (C2). The polarization of the carbon-oxygen double bond makes this carbon electron-deficient and thus susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is characteristic of amides and is a key site for transformations such as hydrolysis or reduction.

| Position in Ring | Functional Group | Character | Primary Reactivity |

|---|---|---|---|

| N5 | Secondary Amine | Nucleophilic | Site for alkylation, acylation, and reaction with electrophiles. |

| C2 | Carbonyl Carbon | Electrophilic | Site for nucleophilic attack, leading to addition or substitution. |

| Carbonyl Oxygen | Carbonyl | Nucleophilic | Site for protonation and coordination to Lewis acids. |

| N1 | Secondary Amide | Weakly Nucleophilic | Generally unreactive due to resonance; can be deprotonated by strong bases. |

Ring-Opening and Ring-Contraction Reactions of the Eleven-Membered Core

The eleven-membered core of this compound can undergo reactions that alter the ring structure itself, primarily through ring-opening or ring-contraction pathways.

Ring-Opening Reactions: The most straightforward ring-opening reaction is the hydrolysis of the endocyclic amide bond (C2-N1). This reaction, which can be catalyzed by acid or base, involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbonyl carbon (C2). The result is the cleavage of the ring to produce a linear amino acid derivative, specifically an N-(aminoalkyl)amino acid. The stability of the eleven-membered ring may require forcing conditions (e.g., elevated temperatures, strong acid/base) to achieve complete hydrolysis.

Ring-Contraction Reactions: Ring-contraction reactions provide a method for synthesizing smaller, often more strained, ring systems from larger ones. ntu.ac.ukmdpi.com For this compound, such transformations are not spontaneous and would require conversion into a reactive intermediate. Hypothetical pathways include:

Wolff Rearrangement : Conversion of the C3 position (alpha to the carbonyl) into a diazoketone, followed by photochemical or thermal extrusion of nitrogen gas (N₂), could induce a Wolff rearrangement. This would generate a ketene (B1206846) intermediate that could cyclize to form a bicyclic β-lactam or be trapped by a nucleophile to yield a contracted ten-membered ring derivative. wikipedia.org

Favorskii Rearrangement : Should an α-halo derivative be prepared (e.g., at C3), treatment with a base could initiate a Favorskii-type rearrangement, potentially leading to a contracted carboxylic acid derivative with a ten-membered ring. wikipedia.org

These pathways remain theoretical for this specific scaffold, as experimental data is not documented in the literature.

Selective Functionalization Strategies for the this compound Scaffold

Selective modification of the this compound structure is key to creating derivatives with tailored properties. Functionalization typically targets the nitrogen atoms or the carbon backbone.

The presence of two distinct nitrogen atoms allows for selective functionalization. The secondary amine at N5 is substantially more nucleophilic and basic than the amide nitrogen at N1. This difference in reactivity allows for highly selective reactions.

Selective N5-Functionalization : Standard N-alkylation (using alkyl halides) and N-acylation (using acyl chlorides or anhydrides) will occur preferentially at the N5 position. nih.govsemanticscholar.org These reactions typically proceed under mild basic conditions to yield the corresponding N-alkyl or N-acyl derivatives. The amide N1 atom remains largely unreactive under these conditions.

N1-Functionalization : Modification of the amide nitrogen is more challenging. It generally requires deprotonation with a strong, non-nucleophilic base (e.g., sodium hydride) to generate the corresponding amide anion (an amidate). This highly nucleophilic species can then react with an electrophile. This two-step process is necessary to overcome the low intrinsic nucleophilicity of the amide nitrogen. rsc.org

| Reaction Type | Target Nitrogen | Typical Reagents | Reaction Conditions | Expected Selectivity |

|---|---|---|---|---|

| N-Alkylation | N5 | CH₃I, BnBr | Weak base (e.g., K₂CO₃), RT | High for N5 |

| N-Acylation | N5 | Acetyl chloride, Benzoyl chloride | Weak base (e.g., Et₃N), 0 °C to RT | High for N5 |

| N-Alkylation | N1 | CH₃I, BnBr | Strong base (e.g., NaH) then electrophile | Requires prior N5 protection or strong base |

| N-Acylation | N1 | Acetyl chloride | Strong base (e.g., NaH) then electrophile | Requires prior N5 protection or strong base |

Modern synthetic chemistry has developed methods for the direct conversion of carbon-hydrogen (C-H) bonds into new C-C, C-N, or C-O bonds, a process known as C-H functionalization. nih.govmdpi.com Applying this strategy to this compound would allow for derivatization of its carbon skeleton.

This process often relies on transition-metal catalysis, where a rhodium or palladium catalyst inserts into a C-H bond to form a reactive organometallic intermediate. nih.gov For the diazacycloundecanone ring, there are numerous non-activated methylene (B1212753) (CH₂) groups. Achieving regioselectivity (selecting one C-H bond over others) and stereoselectivity would be a significant challenge. Catalyst control, where the steric and electronic properties of the catalyst-ligand system dictate the site of reaction, would be essential. morressier.com For example, a catalyst could coordinate to the existing nitrogen or oxygen atoms and direct functionalization to a nearby C-H bond. While powerful, the application of stereoselective C-H functionalization to this specific molecule has not been reported.

Transition Metal-Catalyzed Transformations Involving this compound as Substrate or Ligand

Transition metal catalysis offers a vast toolkit for chemical synthesis. mdpi.com this compound can participate in such reactions either as a substrate that is transformed or as a ligand that coordinates to the metal and influences a catalytic cycle.

As a Substrate : The molecule could be a substrate in cross-coupling reactions if first functionalized with a suitable leaving group (like a halide or triflate). For instance, an N-aryl derivative could be brominated on the aromatic ring and then subjected to Suzuki, Heck, or Sonogashira coupling reactions to form more complex structures.

As a Ligand : The two nitrogen atoms and the carbonyl oxygen atom are potential donor sites for coordinating to a transition metal center (e.g., Palladium, Rhodium, Copper). The flexible eleven-membered ring could allow the molecule to act as a bidentate (N,N' or N,O) or even a tridentate ligand. Such metal complexes could themselves be catalysts for other reactions, with the diazacycloundecanone scaffold providing a specific steric and electronic environment around the metal center.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 1,5 Diazacycloundecan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure and dynamics of 1,5-Diazacycloundecan-2-one. Analysis of chemical shifts, coupling constants, and through-space interactions provides a detailed picture of the molecule's conformation.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of chemical environments, multi-dimensional NMR experiments are essential for assembling the complete molecular structure and understanding its spatial arrangement.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show complex multiplets for the methylene (B1212753) protons due to spin-spin coupling and potential diastereotopicity arising from a chiral conformation. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the ring, with the carbonyl carbon (C2) appearing significantly downfield (~170-175 ppm).

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). This is crucial for resolving overlapping signals in the crowded aliphatic region of the ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons over two to three bonds. This technique is instrumental in piecing together the molecular skeleton by connecting carbonyl groups to adjacent methylene groups and linking fragments across the nitrogen atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the primary NMR method for determining the solution-state conformation of the molecule. mdpi.commdpi.com It detects protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. Cross-peaks in the NOESY spectrum would reveal the spatial proximity of different methylene groups across the 11-membered ring, providing critical distance restraints for defining the ring's preferred conformation(s) in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations for this compound.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| C2 (C=O) | 173.5 | - | H3, H11 | - |

| C3 | 45.2 | 3.2 (t) | C2, C4, C5 | H4, H11 |

| C4 | 28.1 | 1.6 (m) | C3, C5 | H3, H5 |

| C5 (N-CH₂) | 50.5 | 2.8 (t) | C3, C4, C6 | H4, H6 |

| C6 | 27.5 | 1.5 (m) | C5, C7 | H5, H7 |

| C7 | 26.8 | 1.4 (m) | C6, C8 | H6, H8 |

| C8 | 27.1 | 1.4 (m) | C7, C9 | H7, H9 |

| C9 | 28.5 | 1.5 (m) | C8, C10 | H8, H10 |

| C10 | 48.9 | 2.9 (t) | C9, C11 | H9, H11 |

| C11 | 38.7 | 3.1 (t) | C2, C10 | H3, H10 |

| N1-H | - | 7.5 (br s) | C2, C11 | H3, H11 |

| N5-H | - | 2.5 (br s) | C4, C6 | H4, H6 |

Note: Predicted values are estimates. Actual values depend on solvent and temperature. (t) = triplet, (m) = multiplet, (br s) = broad singlet.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of crystalline and amorphous solids at a molecular level. researchgate.netnih.gov It is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same molecule—which may exhibit distinct physical properties.

By measuring chemical shifts and dipolar couplings in the solid state, ssNMR can detect subtle differences in molecular conformation and intermolecular packing between different polymorphs. dur.ac.uk For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would be the primary techniques. Different polymorphs would likely exhibit variations in their ¹³C and ¹⁵N chemical shifts due to differences in hydrogen bonding patterns and crystal packing forces, providing a unique fingerprint for each solid form. rsc.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. wikipedia.org

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the protonated molecule, [M+H]⁺. This allows for the calculation of the elemental formula with high confidence, confirming the molecular identity.

Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to fragment the parent ion and analyze the resulting product ions. For cyclic amides and lactams, fragmentation pathways often involve characteristic cleavages of the ring structure. nih.govnih.govresearchgate.net For this compound, the primary fragmentation would be expected to initiate at the amide bond, followed by a series of ring cleavages and neutral losses (e.g., loss of CO, H₂O, or small hydrocarbon fragments). Elucidating these pathways helps to confirm the connectivity of the molecule.

Table 2: Plausible ESI-MS/MS Fragmentation Profile for Protonated this compound ([M+H]⁺).

| m/z of Fragment Ion | Proposed Neutral Loss | Plausible Fragment Structure/Description |

| [M+H]⁺ - 18 | H₂O | Loss of water |

| [M+H]⁺ - 28 | CO | Cleavage of the amide bond with loss of carbon monoxide |

| [M+H]⁺ - 43 | C₃H₇ | Cleavage of the aliphatic chain |

| [M+H]⁺ - 56 | C₄H₈ | Ring-opening followed by cleavage of the hydrocarbon backbone |

| [M+H]⁺ - 85 | C₅H₉N | Cleavage involving the N5 nitrogen and adjacent carbons |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions characteristic of the secondary amide group. The N-H stretching vibration would appear as a sharp to broad band in the 3350-3180 cm⁻¹ region. The most prominent feature would be the strong amide I band (primarily C=O stretching) around 1650-1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would be found near 1550 cm⁻¹.

Raman Spectroscopy: While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. researchgate.net Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, providing complementary information on the aliphatic C-C and C-H vibrations of the undecane ring. nih.gov

Table 3: Characteristic Vibrational Modes for this compound.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3350 - 3180 | 3350 - 3180 | Medium-Strong (IR) |

| C-H Stretch | Aliphatic CH₂ | 2950 - 2850 | 2950 - 2850 | Strong (IR & Raman) |

| Amide I (C=O Stretch) | Lactam | 1650 - 1630 | 1650 - 1630 | Very Strong (IR) |

| Amide II (N-H Bend) | Lactam | 1570 - 1515 | Weak | Strong (IR) |

| CH₂ Scissoring | Aliphatic CH₂ | 1475 - 1445 | 1475 - 1445 | Medium (IR & Raman) |

| C-N Stretch | Amide/Amine | 1250 - 1020 | 1250 - 1020 | Medium (IR & Raman) |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Insights

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique would yield accurate measurements of bond lengths, bond angles, and torsional angles, providing an unambiguous determination of the molecule's conformation in the crystal lattice. researchgate.net For macrocyclic compounds like this compound, X-ray crystallography would reveal the specific puckering of the 11-membered ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules, which dictate the crystal packing. researchgate.net

Table 4: Information Obtainable from Single-Crystal X-ray Crystallography.

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Accurate measurements of the distances and angles between atoms. |

| Torsion Angles | Defines the conformation of the flexible 11-membered ring. |

| Hydrogen Bonding | Identifies intermolecular interactions that stabilize the crystal structure. |

| Crystal Packing | Shows how individual molecules are arranged in the 3D lattice. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Assignment

If this compound is chiral, either through the presence of stereocenters or due to a stable, non-interconverting atropisomeric conformation, chiroptical spectroscopy can be used to determine its absolute configuration. saschirality.orgresearchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra, with positive or negative peaks (Cotton effects) at the wavelengths of their chromophoric absorptions. The amide n→π* and π→π* electronic transitions would give rise to distinct Cotton effects. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength.

To assign the absolute stereochemistry, the experimental CD spectrum is compared to a theoretical spectrum generated by time-dependent density functional theory (TD-DFT) calculations for a known stereoisomer (e.g., the R- or S-configuration). acs.org A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule. nih.gov

Computational and Theoretical Investigations of 1,5 Diazacycloundecan 2 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) on Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed insights into electron distribution and orbital energies.

Density Functional Theory (DFT) has become a widely used method for electronic structure calculations in molecular systems. arxiv.org It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. aps.org This approach is computationally more efficient than traditional wave-function-based methods while often providing a comparable level of accuracy. arxiv.org Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with various exchange-correlation functionals, are commonly employed to improve accuracy. nih.govarxiv.org

Ab Initio Methods , such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods are systematically improvable, meaning that higher levels of theory generally yield results that converge towards the exact solution, albeit at a significantly higher computational cost.

For 1,5-Diazacycloundecan-2-one, these calculations can determine key electronic properties:

Electronic Structure: Mapping the electron density distribution reveals the locations of electron-rich and electron-poor regions, which are crucial for understanding chemical reactivity. The presence of nitrogen and oxygen atoms creates significant polarity within the molecule.

Molecular Orbital Analysis: The energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated with B3LYP/6-31G(d) This table is illustrative and represents typical data obtained from DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the non-acyl nitrogen atom, indicating its potential role as a nucleophilic center. |

| LUMO | +1.2 | Primarily localized on the carbonyl carbon atom, suggesting its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 | Suggests moderate kinetic stability. |

Conformational Analysis and Energy Landscape Exploration using Molecular Mechanics and Dynamics Simulations

The eleven-membered ring of this compound possesses significant conformational flexibility. Understanding its preferred three-dimensional structures is essential, as the conformation can dictate reactivity and interaction profiles.

Molecular Mechanics (MM) methods use classical physics to model the potential energy surface of a molecule. These force-field-based approaches are computationally inexpensive and ideal for scanning the vast conformational space of flexible molecules like medium-sized rings. nih.gov

Molecular Dynamics (MD) Simulations provide a way to explore the conformational landscape by simulating the atomic motions of a molecule over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal how the molecule transitions between different conformations, surmounting energy barriers to find various stable and metastable states. mdpi.comnih.gov This exploration helps to map the free energy landscape, which is crucial for understanding dynamic processes. arxiv.orgcam.ac.uk

For this compound, a systematic conformational search using MM followed by geometry optimization with a higher level of theory (like DFT) would identify the various low-energy conformers. The large ring size allows for numerous potential chair, boat, and twist conformations. The relative energies of these conformers determine their population at a given temperature. The presence of the amide functional group and the second nitrogen atom imposes specific geometric constraints and potential for intramolecular hydrogen bonding, which significantly influences the conformational preferences. Studies on similar cyclic ketones, such as cycloundecanone, have shown that medium-sized rings often exhibit a strong preference for a single lowest-energy conformation to minimize transannular interactions. nih.gov

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound This table is for illustrative purposes. Energies are relative to the most stable conformer (Conf-1).

| Conformer ID | Description | Relative Energy (kcal/mol) | Key Feature |

| Conf-1 | Boat-Chair-like | 0.00 | Minimal transannular strain |

| Conf-2 | Twist-Boat-like | 1.85 | Eclipsed interactions along C-C bonds |

| Conf-3 | Chair-Chair-like | 2.50 | Steric hindrance from axial-like protons |

| Conf-4 | Distorted Boat | 4.10 | High torsional strain |

Theoretical Prediction of Reaction Mechanisms, Transition States, and Reaction Pathways for this compound Transformations

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify transition states and intermediates, providing a detailed, step-by-step picture of a reaction pathway.

Transition State (TS) Theory is central to this analysis. A transition state represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org Locating the precise geometry and energy of a TS is crucial, as its energy relative to the reactants determines the activation energy (energy barrier) of the reaction. Quantum chemical methods like DFT are used to optimize the geometries of reactants, products, and transition states. rsc.org

For this compound, theoretical methods could be used to predict the pathways of various transformations, such as:

Ring-opening or Ring-closing reactions: Investigating the barriers for reactions involving the formation or cleavage of the macrocycle.

Acyl-transfer reactions: Modeling the transfer of the acyl group from the nitrogen to another nucleophile.

Domino reactions: Predicting complex, multi-step sequences that could lead to the formation of bicyclic systems, such as a [2.2.2]-diazabicyclic ring system. researchgate.net

The calculated activation energies can predict which reaction pathways are kinetically favored under specific conditions.

Table 3: Hypothetical Calculated Activation Energies for a Ring Contraction Reaction of this compound This table is illustrative and shows the kind of data generated from reaction mechanism studies.

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Step 1: TS-1 | Initial proton transfer from N5 to the carbonyl oxygen. | 15.2 |

| Step 2: TS-2 | Nucleophilic attack of N1 onto a carbon atom in the ring. | 22.5 |

| Overall Reaction | The rate-determining step is the nucleophilic attack (TS-2). | 22.5 |

In Silico Modeling of Molecular Recognition and Interaction Profiles (excluding biological assays)

In silico modeling can predict how this compound might interact with other molecules, forming host-guest complexes. This is particularly relevant for applications in supramolecular chemistry and materials science. The focus here is on non-covalent interactions with non-biological partners.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov The method involves sampling a large number of possible conformations and orientations of a "ligand" (in this case, this compound) within the binding site of a "host." A scoring function is then used to estimate the binding affinity, typically reported as a binding energy.

Molecular Dynamics (MD) simulations can also be used to study the stability and dynamics of the resulting complex. nih.gov An MD simulation of the host-guest system can reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex and provide a more rigorous calculation of the binding free energy.

For this compound, these methods could be used to model its interaction with various chemical species, such as:

Metal ions: Predicting coordination sites and affinities for different metal cations.

Small organic molecules: Modeling the formation of complexes with molecules capable of hydrogen bonding or other non-covalent interactions.

Cyclodextrins or other macrocyclic hosts: Assessing its potential to act as a guest molecule.

Table 4: Hypothetical Docking Scores for this compound with Different Host Molecules This table is for illustrative purposes only.

| Host Molecule | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 18-Crown-6 | -4.5 | Hydrogen bonding between the N-H proton of the diazacycle and the ether oxygens. |

| β-Cyclodextrin | -5.8 | Inclusion of the aliphatic portion of the ring within the hydrophobic cyclodextrin (B1172386) cavity. |

| Fullerene (C60) | -3.2 | van der Waals and π-stacking interactions between the molecule and the fullerene surface. |

Quantitative Structure–Activity Relationship (QSAR) Methodologies for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or property of a chemical based on its molecular structure. While often used in toxicology and drug discovery, QSAR can also be applied to predict chemical reactivity.

The development of a QSAR model involves several steps:

Data Set Compilation: A set of molecules with known reactivity data (the "training set") is assembled.

Descriptor Calculation: For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These can describe electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), or topological features (e.g., connectivity indices).

Model Building: A statistical method (such as multiple linear regression, partial least squares, or machine learning algorithms) is used to create a mathematical equation that correlates the descriptors with the observed reactivity.

Validation: The model's predictive power is tested on an external set of molecules (the "test set") that were not used in its creation. A robust QSAR model must have a well-defined applicability domain, meaning it can only make reliable predictions for molecules that are similar to those in the training set. nih.gov

For this compound, a QSAR model could be developed to predict a specific aspect of its reactivity, such as its rate of hydrolysis or its susceptibility to oxidation. By calculating the relevant molecular descriptors for this compound, its reactivity could be predicted without the need for experiment, provided it falls within the model's applicability domain.

Table 5: Selected Molecular Descriptors for this compound for a Hypothetical QSAR Model This table provides examples of descriptors that could be used to predict chemical reactivity.

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Electronic | Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule. |

| Steric | Molecular Volume | 185.5 ų | The van der Waals volume of the molecule. |

| Topological | Wiener Index | 520 | A topological index related to the branching of the molecular skeleton. |

| Quantum-Chemical | LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Advanced Applications of 1,5 Diazacycloundecan 2 One and Its Derivatives in Chemical Science

Role in Supramolecular Chemistry: Host-Guest Interactions and Macrocyclic Receptors

In the realm of supramolecular chemistry, macrocyclic compounds are of significant interest due to their ability to form host-guest complexes. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The structure of 1,5-Diazacycloundecan-2-one, featuring a flexible eleven-membered ring with two nitrogen atoms and a carbonyl group, theoretically allows it to act as a host for various guest molecules.

The nitrogen atoms can serve as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This arrangement could facilitate the binding of complementary guest molecules, such as small organic molecules or metal ions, within its cyclic framework. The conformational flexibility of the undecane ring would enable it to adapt to the size and shape of the guest, a key feature for effective molecular recognition.

Derivatives of this compound could be synthesized to enhance its receptor capabilities. For instance, the introduction of aromatic rings or other functional groups could create more rigid and pre-organized cavities, leading to higher selectivity and stronger binding affinities for specific guests. These modified macrocycles could potentially be used in sensing, separation technologies, or as catalysts that mimic enzymatic activity.

Application as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries and ligands are essential components of this field, as they transfer their stereochemical information to the products of a reaction.

A chiral derivative of this compound could potentially serve as a chiral auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, it could direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and recovered.

Furthermore, chiral ligands based on the this compound scaffold could be designed to coordinate with metal catalysts. The stereogenic centers on the ligand would create a chiral environment around the metal center, influencing the enantioselectivity of the catalyzed reaction. The two nitrogen atoms in the ring are well-suited for chelation to a variety of transition metals commonly used in catalysis. The specific conformation and steric bulk of the ligand would be critical factors in determining its effectiveness in inducing asymmetry.

Utilization as Monomers and Building Blocks in Polymer Synthesis and Material Science

The structure of this compound contains both an amide linkage and secondary amine functionalities, making it a potential monomer for the synthesis of polyamides and other polymers. Ring-opening polymerization of this lactam could, in principle, lead to a polyamide with repeating units derived from the monomer. The properties of the resulting polymer would depend on the specific polymerization conditions and the molecular weight achieved.

Alternatively, this compound could be used as a building block in polycondensation reactions. For example, it could be reacted with dicarboxylic acids or their derivatives to form novel polyamides. The presence of two reactive amine groups (after potential hydrolysis of the lactam or by using a related diamine precursor) would allow for the formation of linear polymer chains.

The incorporation of this specific diazacyclic unit into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, solubility, and mechanical strength. In material science, such polymers could be explored for applications in fibers, films, or as engineering plastics.

Intermediates in the Convergent Synthesis of Complex Natural Products and Bioactive Molecules

Convergent synthesis is a strategy in organic synthesis that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis.

The this compound framework could serve as a useful intermediate in the convergent synthesis of certain complex natural products, particularly alkaloids or other nitrogen-containing bioactive molecules that feature a medium-sized ring. Its functional groups—the amide and the secondary amines—provide handles for further chemical transformations and for coupling with other synthetic fragments.

By strategically modifying the backbone of the this compound ring and introducing various substituents, chemists could construct a key building block that already contains a significant portion of the target natural product's structure. This pre-formed cyclic intermediate could then be elaborated to the final complex molecule.

Development of Molecular Probes for Biochemical Pathways and Cellular Processes (excluding clinical use)

Molecular probes are essential tools for studying biochemical pathways and cellular processes. Fluorescent probes, for example, allow for the visualization and tracking of specific molecules or events within living cells.

A derivative of this compound could be functionalized to create a molecular probe. For instance, a fluorescent dye could be attached to the cyclic scaffold. The diazacyclic portion of the molecule could be designed to interact with a specific biological target, such as an enzyme or a receptor. This interaction could then lead to a change in the fluorescence properties of the probe, such as an increase or decrease in intensity, or a shift in the emission wavelength, providing a detectable signal for the biological event of interest.

Future Perspectives and Emerging Research Directions for 1,5 Diazacycloundecan 2 One Chemistry

Integration with Automation and Flow Chemistry Platforms for High-Throughput Synthesis

The synthesis of 1,5-diazacycloundecan-2-one derivatives is set to be revolutionized by the integration of automation and continuous flow chemistry. researchgate.net Traditional batch synthesis methods for medium-sized rings can be time-consuming and challenging to optimize. nih.gov Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and enhanced safety, particularly when handling reactive intermediates. researchgate.netacs.org

Automated flow synthesis platforms can facilitate the rapid generation of libraries of this compound analogues. chimia.ch By systematically varying substituents on the diazacycloundecanone core, high-throughput screening campaigns can be conducted to efficiently identify compounds with desirable biological or material properties. nih.govrsc.org This approach significantly accelerates the discovery process, enabling the exploration of a vast chemical space in a fraction of the time required by conventional methods. researchgate.net The combination of automated synthesis with in-line analytics allows for real-time reaction monitoring and optimization, further streamlining the development of novel compounds. rsc.org

Table 1: Comparison of Synthesis Methodologies for this compound Derivatives

| Feature | Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | More straightforward scalability |

| Safety | Handling of unstable intermediates can be hazardous at scale | Improved safety due to small reaction volumes and better heat transfer researchgate.net |

| Reproducibility | Can be variable between batches | High reproducibility due to precise parameter control researchgate.net |

| Throughput | Low to moderate; sequential synthesis | High; suitable for library generation and rapid screening chimia.ch |

| Optimization | Time-consuming, one-parameter-at-a-time approach | Rapid optimization using statistical algorithms (e.g., DoE) soci.org |

Design of Next-Generation Catalysts and Reagents Based on Diazacycloundecanone Scaffolds

The unique three-dimensional structure of the this compound ring system presents an intriguing opportunity for the development of novel catalysts and chiral reagents. The 11-membered ring can serve as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.com By functionalizing the nitrogen atoms and other positions on the ring, it is possible to create a defined chiral environment.

This scaffold can be employed in the design of next-generation organocatalysts. researchgate.net For instance, bifunctional catalysts incorporating both a Lewis base (the tertiary amine) and a hydrogen-bond donor (an appended functional group) could be developed for asymmetric synthesis. researchgate.net The conformational pre-organization of the medium-sized ring could enforce a specific geometry on the catalytic sites, leading to high levels of stereocontrol in reactions such as aldol (B89426) additions, Michael reactions, or Diels-Alder cycloadditions. The exploration of such scaffolds is crucial for creating catalysts with unique reactivity and selectivity. nih.gov

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

Medium-sized rings like this compound exist in a unique conformational landscape, often subject to transannular strain and interactions that are absent in smaller or larger rings. nih.gov These features can be harnessed to uncover unprecedented reactivity patterns and develop novel chemical transformations. Future research will likely focus on catalyst-driven strategies to selectively functionalize C-H bonds at positions remote from the activating amide group, a significant challenge in synthetic chemistry.

Furthermore, the diazacycloundecanone ring could be used as a precursor for complex molecular architectures through innovative ring expansion, contraction, or rearrangement cascades. whiterose.ac.ukresearchgate.net For example, tandem reactions could be designed where an initial reaction triggers a spontaneous rearrangement of the 11-membered ring to form more complex polycyclic or macrocyclic structures. nih.govsustech.edu.cn Such strategies provide rapid access to molecular complexity from relatively simple starting materials, a key goal in modern organic synthesis. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Protocols

In line with the growing emphasis on green chemistry, future synthetic routes toward this compound will prioritize sustainability. resolvemass.ca This involves a multi-pronged approach focused on reducing waste, minimizing energy consumption, and utilizing renewable resources. A key goal will be the development of synthetic protocols that utilize bio-based starting materials, such as diamines and dicarboxylic acids derived from biomass.

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Designing high-yield, atom-economical ring-closing or expansion reactions. resolvemass.ca |

| Safer Solvents & Auxiliaries | Utilizing water, supercritical CO2, or solvent-free conditions. mdpi.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or photoredox catalysis. sustech.edu.cnresolvemass.ca |

| Use of Renewable Feedstocks | Synthesizing from bio-derived diamines and diacids. mdpi.com |

| Catalysis | Using recyclable organocatalysts or biocatalysts instead of stoichiometric reagents or heavy metals. researchgate.netrsc.org |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The future of this compound chemistry lies in its application at the crossroads of multiple scientific disciplines. molecule.to This interdisciplinary approach is expected to yield innovations that would be unattainable from a single perspective.

Materials Science: By incorporating the this compound moiety into polymer backbones, novel polyamides or poly(ester-amide)s with unique properties can be created. rsc.org The specific conformation of the 11-membered ring could influence chain packing and intermolecular interactions, potentially leading to materials with enhanced thermal stability, tunable mechanical properties, or specific recognition capabilities for sensing applications.

Chemical Biology: The diazacycloundecanone scaffold is an excellent starting point for creating peptide mimetics. whiterose.ac.ukresearchgate.net These molecules can mimic the secondary structures of peptides, such as β-turns, and can be used to probe and modulate protein-protein interactions, which are central to many disease pathways. Functionalized derivatives could serve as chemical probes to study biological processes or as leads for the development of new therapeutic agents. The structural diversity that can be built upon this scaffold is key to discovering novel biological activities. nih.govrsc.org

Fostering collaboration between organic chemists, materials scientists, and chemical biologists will be essential to fully realize the potential of this versatile chemical entity and drive groundbreaking scientific discoveries. molecule.tonih.gov

Q & A

Q. What mixed-methods approaches resolve mechanistic ambiguities in this compound’s reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.